Cas no 62257-15-2 (2-Fluoro-5-methoxyaniline)
2-Fluoro-5-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-methoxyaniline
- Benzenamine 2-fluoro-5-methoxy-(9CI)
- Benzenamine, 2-fluoro-5-methoxy-
- Benzenamine, 2-fluoro-5-methoxy- (9CI)
- 2-fluoro-5-methoxybenzenamine
- 2-Fluoro-5-methoxy-phenylamine
- 6-Fluoro-m-anisidine
- 2-fluoro-5-methoxy-aniline
- Benzenamine,2-fluoro-5-methoxy-
- PubChem15806
- 3-Amino-4-fluoroanisole
- RUTKJXMYXZFXPQ-UHFFFAOYSA-N
- BCP25452
- CL8982
- CM11576
- AS05424
- LS10016
- Z1198319952
- BS-13341
- 62257-15-2
- AC-4495
- DB-012004
- EN300-93472
- SCHEMBL1187335
- SY043061
- Benzenamine, 2-fluoro-5-methoxy- (9CI) 2-fluoro-5-methoxyaniline 3-Amino-4-fluoroanisole, 6-Fluoro-m-anisidine 2-Fluoro-5-Methoxy-p
- DTXSID60543842
- MFCD11226283
- CS-W009062
- AKOS006309619
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- MDL: MFCD11226283
- Inchi: 1S/C7H8FNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
- InChI Key: RUTKJXMYXZFXPQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1N)OC
Computed Properties
- Exact Mass: 141.05900
- Monoisotopic Mass: 141.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.176
- Melting Point: No data available
- Boiling Point: 237.6℃ at 760 mmHg
- Flash Point: 101.8±24.0 °C
- Refractive Index: 1.532
- PSA: 35.25000
- LogP: 1.99770
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-Fluoro-5-methoxyaniline Security Information
- Signal Word:Warning
- Hazard Statement: H302 (100%) H312 (100%) H315 (100%)
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H302 (100%) H312 (100%) H315 (100%)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Fluoro-5-methoxyaniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Fluoro-5-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F194247-10g |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 97% | 10g |
¥1238.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F194247-1g |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 97% | 1g |
¥231.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F194247-250mg |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 97% | 250mg |
¥94.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F194247-5g |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 97% | 5g |
¥726.90 | 2023-09-02 | |
| Chemenu | CM118688-5g |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 95+% | 5g |
$153 | 2021-06-17 | |
| Chemenu | CM118688-10g |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 95+% | 10g |
$243 | 2021-06-17 | |
| Chemenu | CM118688-25g |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 95+% | 25g |
$486 | 2021-06-17 | |
| Alichem | A015000228-250mg |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A015000228-500mg |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A015000228-1g |
2-Fluoro-5-methoxyaniline |
62257-15-2 | 97% | 1g |
$1534.70 | 2023-09-01 |
2-Fluoro-5-methoxyaniline Suppliers
2-Fluoro-5-methoxyaniline Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-Fluoro-5-methoxyaniline
Introduction to 2-Fluoro-5-methoxyaniline (CAS No. 62257-15-2)
2-Fluoro-5-methoxyaniline, with the chemical formula C₆H₇FN₂O, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 62257-15-2, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, combining a fluoro group and a methoxy substituent on a benzene ring, make it a versatile building block for drug discovery and material science applications.
The fluorine atom in 2-Fluoro-5-methoxyaniline introduces electronic and steric effects that can modulate the reactivity and biological activity of the molecule. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. These properties have made fluorinated aromatic amines valuable in the development of modern medicines, including anticancer agents, antiviral drugs, and central nervous system (CNS) therapeutics.
Recent advancements in medicinal chemistry have highlighted the utility of 2-Fluoro-5-methoxyaniline in designing novel therapeutic entities. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The methoxy group at the 5-position enhances the solubility and bioavailability of derived compounds, making them more suitable for clinical applications. Additionally, the presence of both fluoro and methoxy substituents allows for fine-tuning of physicochemical properties, such as lipophilicity and pKa values, to optimize drug-like characteristics.
In material science, 2-Fluoro-5-methoxyaniline has been explored for its potential in developing advanced polymers and liquid crystals. The electron-withdrawing nature of the fluoro group influences the electronic properties of conjugated systems, leading to materials with improved thermal stability and optical performance. Researchers have also investigated its use in organic electronics, where fluorinated aromatic compounds contribute to the fabrication of efficient light-emitting diodes (LEDs) and photovoltaic cells.
The synthesis of 2-Fluoro-5-methoxyaniline typically involves fluorination and methylation reactions on aniline derivatives. Modern synthetic methodologies have focused on greener and more efficient protocols to minimize waste and energy consumption. Catalytic approaches using transition metals have been particularly successful in achieving high yields with reduced environmental impact. For example, palladium-catalyzed cross-coupling reactions have enabled the introduction of fluorine atoms at specific positions with high precision.
Biological studies on 2-Fluoro-5-methoxyaniline derivatives have revealed promising activities against various disease targets. A notable area of research has been its application in developing antifungal agents. The combination of fluoro and methoxy groups disrupts fungal cell membrane integrity and inhibits key metabolic pathways. Preclinical trials have shown encouraging results in treating resistant fungal infections, underscoring the therapeutic potential of this scaffold.
Furthermore, 2-Fluoro-5-methoxyaniline has been utilized in designing small molecules that interact with protein-protein interfaces. Its rigid aromatic core provides a scaffold for mimicking natural ligands, while functional groups can be strategically positioned to engage specific residues on target proteins. This approach has led to the discovery of novel inhibitors for enzymes involved in bacterial resistance mechanisms.
The agrochemical industry has also benefited from the use of 2-Fluoro-5-methoxyaniline derivatives. Fluorinated pesticides exhibit improved efficacy against pests while maintaining low toxicity to non-target organisms. Structural modifications based on this compound have resulted in herbicides that selectively inhibit weed growth without harming crops. Such developments align with global efforts to enhance agricultural productivity sustainably.
Looking ahead, future research on 2-Fluoro-5-methoxyaniline is expected to expand into emerging fields such as nanotechnology and biomedicine. Its incorporation into nanocarriers could enhance drug delivery systems by improving targeting specificity and reducing off-target effects. Additionally, its role in developing biosensors for detecting environmental pollutants is being explored due to its sensitivity to chemical changes.
In conclusion,2-Fluoro-5-methoxyaniline (CAS No. 62257-15-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agriculture. Its unique structural features enable the design of highly functionalized derivatives with tailored properties for diverse industrial uses. As research continues to uncover new synthetic routes and biological activities,this compound will remain at the forefront of innovation in chemical sciences.
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